molecular formula C19H14ClNO2 B14491239 4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl CAS No. 63242-44-4

4'-[Chloro(phenyl)methyl]-3-nitro-1,1'-biphenyl

Cat. No.: B14491239
CAS No.: 63242-44-4
M. Wt: 323.8 g/mol
InChI Key: YOJBWNHUYJPKIY-UHFFFAOYSA-N
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Description

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is an organic compound with a complex structure that includes a biphenyl core substituted with a chloro(phenyl)methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used under acidic conditions.

Major Products

    Nucleophilic Aromatic Substitution: The major product is the substituted biphenyl with the nucleophile replacing the chloro group.

    Electrophilic Aromatic Substitution: Products include various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through nucleophilic aromatic substitution. The nitro group activates the aromatic ring towards nucleophilic attack, leading to the formation of a Meisenheimer complex, which subsequently eliminates the leaving group . This mechanism is crucial for its reactivity and applications in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[Chloro(phenyl)methyl]-3-nitro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. The presence of both chloro and nitro groups enhances its reactivity towards nucleophilic substitution, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

63242-44-4

Molecular Formula

C19H14ClNO2

Molecular Weight

323.8 g/mol

IUPAC Name

1-[4-[chloro(phenyl)methyl]phenyl]-3-nitrobenzene

InChI

InChI=1S/C19H14ClNO2/c20-19(15-5-2-1-3-6-15)16-11-9-14(10-12-16)17-7-4-8-18(13-17)21(22)23/h1-13,19H

InChI Key

YOJBWNHUYJPKIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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